

Application Note: N-Desmethyl Rilmazolam as an Analytical Reference Standard

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Compound of Interest		
Compound Name:	N-Desmethyl Rilmazolam	
Cat. No.:	B1196908	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethyl Rilmazolam is a principal active metabolite of the water-soluble pro-drug Rilmazafone.[1] As a member of the triazolobenzodiazepine class, it is a key analyte in clinical, forensic, and research settings.[2][3] Rilmazafone itself does not have a significant affinity for GABA-A receptors; its sedative, hypnotic, and anxiolytic properties are mediated through its conversion to active metabolites, including N-Desmethyl Rilmazolam.[1] The accurate detection and quantification of this metabolite are crucial for pharmacokinetic studies, toxicological screenings, and monitoring drug ingestion.[4][5] This document provides detailed protocols for the use of N-Desmethyl Rilmazolam as an analytical reference standard for its identification and quantification in biological matrices.

Physicochemical Properties

A well-characterized reference standard is essential for accurate analytical method development, validation, and sample analysis. The key physicochemical properties of **N-Desmethyl Rilmazolam** are summarized below.



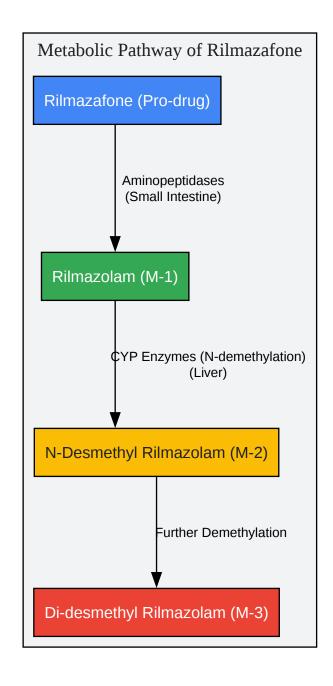
Property	Value	Reference
IUPAC Name	8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][4]triazolo[1,5-a][2][4]benzodiazepine-2-carboxamide	[6]
CAS Number	50330-93-3	[3][7]
Molecular Formula	C18H13Cl2N5O	[3][7]
Molecular Weight	386.2 g/mol	[7][8]
Exact Mass	385.0497 u	[6]
Appearance	Solid at room temperature	[6][9]
Purity	≥98%	[8]
Solubility	Soluble in Acetonitrile, Chloroform, and Methanol	[3]

Metabolic Pathway of Rilmazafone

Rilmazafone is a pro-drug that undergoes a multi-step bioactivation process to form its active metabolites.[1] This conversion primarily occurs in the small intestine and liver.[1][5]

- Activation to Rilmazolam (M-1): After administration, Rilmazafone is rapidly converted to its
 first major active metabolite, Rilmazolam, through a process involving aminopeptidases in
 the small intestine.[5][10]
- Formation of N-Desmethyl Rilmazolam (M-2): Rilmazolam is then metabolized in the liver, where it undergoes N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form N-Desmethyl Rilmazolam.[1][7]
- Further Metabolism: This metabolite can be further demethylated to form di-desmethyl rilmazolam (M-3).[1]





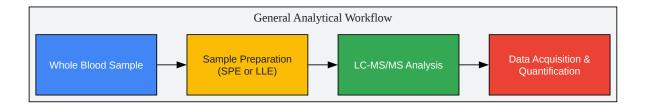
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Metabolic conversion of Rilmazafone to its active metabolites.

Experimental Protocols

The accurate quantification of **N-Desmethyl Rilmazolam** in complex biological matrices like whole blood requires robust sample preparation followed by sensitive analytical techniques.[4] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[4][11]





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Workflow for the analysis of **N-Desmethyl Rilmazolam**.

Protocol 1: Sample Preparation from Whole Blood

Effective sample preparation is critical to isolate the target analyte from matrix interferences, thereby improving the limit of detection and reproducibility.[4]

4.1.1 Method A: Solid-Phase Extraction (SPE)

- Sample Pre-treatment: To 1 mL of whole blood sample, add an internal standard and vortex.
 Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex to mix.
- SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing
 2 mL of methanol and 2 mL of the buffer through the cartridge.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic methanol solution (e.g., 2% formic acid in methanol) to remove interferences.
- Elution: Elute the analyte from the cartridge using 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.

4.1.2 Method B: Liquid-Liquid Extraction (LLE)



- Sample Pre-treatment: To 1 mL of whole blood sample, add an internal standard and vortex. Add 1 mL of a basic buffer (e.g., carbonate buffer, pH 9.0).
- Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., n-butyl chloride).
- Mixing: Cap the tube and mix thoroughly by vortexing or mechanical shaking for 10-15 minutes.
- Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
- Isolation: Carefully transfer the upper organic layer to a clean tube.
- Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the quantitative analysis of **N-Desmethyl Rilmazolam**. Method parameters should be optimized for the specific instrumentation used.



Parameter	Typical Setting	
Instrument	UHPLC system coupled to a triple quadrupole mass spectrometer	
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate	
Flow Rate	0.3 - 0.5 mL/min	
Column Temperature	40°C	
Ionization Source	Electrospray Ionization (ESI), Positive Mode	
MRM Transitions	Specific precursor/product ion transitions must be determined by infusing the N-Desmethyl Rilmazolam reference standard.	
Calibration	Prepare a calibration curve using the reference standard in a blank matrix over the desired concentration range.	

Application Data: Forensic Toxicology

The use of a certified reference standard is indispensable for the definitive identification and quantification of analytes in forensic investigations. In a reported fatal intoxication case involving Rilmazafone, the concentrations of its metabolites were quantified in femoral blood. [12]



Analyte	Concentration (ng/g) in Femoral Blood (Case 1)	Concentration (ng/g) in Femoral Blood (Case 2)
Rilmazolam	7.9	1.7
N-Desmethyl Rilmazolam	65	1.4
Di-desmethyl Rilmazolam	170	70

Data from Kronstrand R, et al. (2023).[2][12]

These findings highlight the importance of **N-Desmethyl Rilmazolam** as a significant metabolite present at quantifiable levels in post-mortem samples.

Storage and Handling

Proper storage of the analytical reference standard is crucial to ensure its stability and integrity.

- Short-term storage: Store at 0-4°C in a dry, dark place for days to weeks.
- Long-term storage: For long-term stability (months to years), store at -20°C.[6]
- Shipping: The compound is generally stable for several weeks at ambient temperature during ordinary shipping.

Conclusion

N-Desmethyl Rilmazolam is a critical analyte for understanding the pharmacology and toxicology of its parent pro-drug, Rilmazafone. The use of a high-purity, well-characterized analytical reference standard is fundamental for the development of robust and reliable analytical methods. The protocols and data presented in this application note provide a comprehensive framework for researchers, forensic toxicologists, and drug development professionals to accurately quantify **N-Desmethyl Rilmazolam** in biological samples, ensuring data integrity and comparability across studies.

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